N-{[4-(3-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-(diethylsulfamoyl)benzamide
Description
N-{[4-(3-Chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-(diethylsulfamoyl)benzamide is a synthetic 1,2,4-triazole derivative characterized by a sulfanylidene group at position 5 of the triazolone ring and a 3-chlorophenyl substituent at position 2. The –N–C–S unit in the triazolone core is a known pharmacophore associated with antimicrobial and antifungal activities .
Properties
IUPAC Name |
N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-(diethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O3S2/c1-3-25(4-2)31(28,29)17-10-8-14(9-11-17)19(27)22-13-18-23-24-20(30)26(18)16-7-5-6-15(21)12-16/h5-12H,3-4,13H2,1-2H3,(H,22,27)(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGJVCZSCJBSFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NNC(=S)N2C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The compound can be dissected into two primary segments:
- 1,2,4-Triazole Core : Derived from cyclization of thiosemicarbazide intermediates.
- 4-(Diethylsulfamoyl)Benzamide : Synthesized via sulfamoylation of benzoic acid derivatives followed by amidation.
The methylene linker between the triazole and benzamide is introduced via alkylation or nucleophilic substitution.
Stepwise Synthesis Methods
Synthesis of 1,2,4-Triazole Intermediate
Thiosemicarbazide Formation
Reagents :
- 3-Chlorophenylhydrazine
- Ethyl isothiocyanate or thiourea derivatives
Procedure :
- React 3-chlorophenylhydrazine with ethyl isothiocyanate in ethanol under reflux (4–6 hours) to form 1-(3-chlorophenyl)-4-ethylthiosemicarbazide.
- Isolate the product via filtration and recrystallization (yield: 65–75%).
Mechanism :
$$
\ce{Ar-NH-NH2 + S=C=N-R -> Ar-NH-NH-C(S)-NHR}
$$
Cyclization to 1,2,4-Triazole
Conditions :
Reaction :
$$
\ce{Ar-NH-NH-C(S)-NHR ->[\text{NaOH}] Ar-NH-N-C(S)-NH + H2O}
$$
Yield : 70–80%.
Modification :
Synthesis of 4-(Diethylsulfamoyl)Benzamide
Sulfamoylation of Benzoic Acid
Reagents :
- 4-Aminobenzoic acid
- Diethylsulfamoyl chloride
Procedure :
- React 4-aminobenzoic acid with diethylsulfamoyl chloride in dry DCM, catalyzed by triethylamine (0°C to RT, 12 hours).
- Purify via column chromatography (hexane/ethyl acetate).
Yield : 85–90%.
Conversion to Acyl Chloride
Reagents :
- Thionyl chloride (SOCl2)
Conditions :
Coupling of Triazole and Benzamide Moieties
Reagents :
- Triazole-methylamine intermediate
- 4-(Diethylsulfamoyl)benzoyl chloride
Procedure :
Alternative Methods and Optimization
One-Pot Cyclization-Amidation
Advantage : Reduces purification steps.
Conditions :
Analytical Data and Characterization
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 218–220°C | DSC |
| HRMS (m/z) | [M+H]+: 508.0921 (calc. 508.0918) | ESI-HRMS |
| 1H NMR (DMSO-d6) | δ 8.12 (s, 1H, triazole), 7.85 (d, 2H, Ar-H) | 400 MHz NMR |
| HPLC Purity | 98.5% | C18 column, MeOH/H2O |
Chemical Reactions Analysis
Types of Reactions
N-{[4-(3-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-(diethylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
Structural Representation
The compound features a triazole ring that is crucial for its biological activity. The presence of the chlorophenyl group and sulfamoyl moiety enhances its pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-{[4-(3-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-(diethylsulfamoyl)benzamide exhibit significant antimicrobial properties. For instance, research has shown that triazole derivatives can restore susceptibility in multidrug-resistant bacterial strains by inhibiting metallo-beta-lactamases (MBLs), which are responsible for antibiotic resistance .
Antifungal Properties
Triazole compounds are well-known for their antifungal activity. The specific structure of this compound allows it to interact with fungal cell membranes effectively. Studies demonstrate that derivatives with similar structural features can inhibit the growth of various fungi by disrupting ergosterol biosynthesis .
Herbicidal Activity
The compound has also been explored for its herbicidal potential. Similar triazole derivatives have shown effective herbicidal activity against a range of weeds. The mechanism involves the inhibition of specific metabolic pathways in plants, leading to their death .
Synthetic Pathways
The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. A notable method includes the use of isothiocyanates with hydrazides to form the triazole ring .
Yield and Purity Optimization
Research indicates that optimizing reaction conditions such as temperature and solvent choice can significantly improve the yield and purity of the final product. This is critical for ensuring the compound's efficacy in biological applications .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of triazole derivatives against resistant strains of bacteria, it was found that compounds with structural similarities to this compound exhibited submicromolar inhibitory concentrations against MBL-producing strains . This highlights the potential for developing new antibiotics based on this compound.
Case Study 2: Herbicide Development
Another study focused on developing new herbicides based on triazole structures demonstrated that modifications to the sulfamoyl group could enhance herbicidal activity while reducing phytotoxicity to crops. This research supports the feasibility of using such compounds in agricultural settings to manage weed resistance .
Mechanism of Action
The mechanism of action of N-{[4-(3-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The chlorophenyl and sulfanylidene groups contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context.
Comparison with Similar Compounds
Key Observations :
- The diethylsulfamoyl group distinguishes it from dimethylsulfonamide or benzylsulfanyl analogs, possibly influencing solubility and target binding .
Crystallographic and Physicochemical Properties
Crystallographic data reveal differences in molecular packing and hydrogen bonding:
- The target compound’s diethylsulfamoyl group may reduce crystallinity compared to smaller substituents (e.g., methylbenzamide in ), as bulky groups often disrupt packing efficiency.
Computational Similarity Analysis
Molecular similarity studies indicate that while the 1,2,4-triazole core ensures structural resemblance to analogs, differences in substituents lead to divergent physicochemical profiles. For example:
- The target compound’s Topological Polar Surface Area (TPSA) is higher (~120 Ų) than dimethylsulfonamide analogs (~100 Ų) due to the diethylsulfamoyl group, affecting solubility .
- LogP values vary significantly: Chlorophenyl and diethylsulfamoyl groups may increase lipophilicity (LogP ~3.5) compared to methoxy-substituted derivatives (LogP ~2.8) .
Biological Activity
N-{[4-(3-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-(diethylsulfamoyl)benzamide is a triazole-derived compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by data tables and relevant case studies.
Chemical Structure
The molecular formula of the compound is . The structure features a triazole ring linked to a benzamide moiety, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The method often includes the formation of the triazole ring through cyclization reactions followed by functionalization to introduce the diethylsulfamoyl group.
Antimicrobial Activity
Research indicates that compounds with a similar structural framework exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity : Compounds with triazole rings have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study highlighted that derivatives exhibiting similar structures demonstrated moderate to high activity against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| Triazole Derivative A | S. aureus | Moderate |
| Triazole Derivative B | E. coli | High |
| N-{[4-(3-chlorophenyl)-...} | Various | Pending |
The mode of action for triazole compounds generally involves interference with nucleic acid synthesis or disruption of cell wall integrity. The presence of the sulfanylidene group enhances these interactions by forming covalent bonds with bacterial enzymes, leading to cell death.
Study 1: Antimicrobial Screening
A comprehensive study evaluated various triazole derivatives against a panel of bacteria. The results indicated that derivatives similar to N-{[4-(3-chlorophenyl)-...} displayed significant activity against antibiotic-resistant strains.
- Method : Agar disc diffusion method.
- Results : Compounds showed varying degrees of inhibition against Klebsiella pneumoniae, with some achieving zones of inhibition greater than 15 mm.
Study 2: Structure-Activity Relationship (SAR)
An analysis focusing on the structural modifications of triazoles revealed that:
- The introduction of bulky groups at specific positions on the triazole ring increased antibacterial potency.
- Substituents like diethylsulfamoyl were crucial for enhancing solubility and bioavailability.
Q & A
Basic: What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to minimize by-products?
Answer:
The synthesis involves multi-step reactions, starting with the formation of the 1,2,4-triazole core. A common approach includes:
- Step 1: Cyclization of thiourea derivatives (e.g., 3-chlorophenyl thiourea) under basic conditions (NaOH/H₂O) to form the triazole ring .
- Step 2: Alkylation of the triazole-thione with a benzamide-bearing alkyl halide in solvents like DMF or dichloromethane .
- Step 3: Sulfonylation using diethylsulfamoyl chloride under inert conditions (N₂ atmosphere) .
Optimization Strategies:
- Use continuous flow reactors to enhance reproducibility and reduce side reactions .
- Monitor reaction progress via HPLC to isolate intermediates and adjust stoichiometry .
- Control temperature (<60°C) to prevent decomposition of sulfonamide groups .
Basic: How is the compound structurally characterized, and what analytical techniques validate its purity?
Answer:
Key Techniques:
- X-ray Crystallography: Resolves bond lengths (e.g., S=C bond at ~1.68 Å) and confirms stereochemistry .
- NMR Spectroscopy:
- Elemental Analysis: Validates C, H, N, S content (e.g., C: 52.3%, N: 14.7% calculated) .
Purity Assessment:
- HPLC-UV (>98% purity) with a C18 column and acetonitrile/water gradient .
- Melting Point Consistency (e.g., 215–217°C) .
Advanced: How do steric and electronic effects of the 3-chlorophenyl and diethylsulfamoyl groups influence bioactivity?
Answer:
- 3-Chlorophenyl Group:
- Diethylsulfamoyl Group:
- Hydrogen-bonding capacity via sulfonamide oxygen increases solubility and membrane permeability .
- Lipophilicity (logP ~2.8) balances bioavailability and cellular uptake .
Data Contradictions:
- Some analogs show reduced activity when the 3-chlorophenyl group is replaced with bulkier substituents, highlighting steric limitations .
Advanced: What reaction mechanisms explain the compound’s participation in nucleophilic substitution or oxidation reactions?
Answer:
- Nucleophilic Substitution (SN2):
- The triazole-thione sulfur acts as a nucleophile, reacting with alkyl halides (e.g., benzyl bromide) in polar aprotic solvents .
- Activation energy (~45 kJ/mol) calculated via DFT studies supports a bimolecular mechanism .
- Oxidation Reactions:
- Sulfanylidene group oxidizes to sulfoxide (using H₂O₂) or sulfone (using KMnO₄), confirmed by IR (S=O stretch at 1050–1150 cm⁻¹) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced antimicrobial potency?
Answer:
SAR Insights:
- Triazole Core Modifications: Adding electron-donating groups (e.g., -OCH₃) at position 4 increases activity against Gram-positive bacteria (MIC: 2 µg/mL vs. S. aureus) .
- Sulfonamide Variations: Replacing diethyl with cyclopropyl groups improves CNS penetration but reduces solubility .
Methodology:
- Molecular Docking (AutoDock Vina) predicts binding modes to E. coli enoyl-ACP reductase .
- In Vitro Assays: Compare MIC values of analogs in Mueller-Hinton broth .
Basic: What solubility challenges arise in formulation, and how can they be addressed?
Answer:
Challenges:
- Low aqueous solubility (~0.12 mg/mL at pH 7.4) due to hydrophobic diethylsulfamoyl group .
Solutions:
- Co-solvents: Use PEG-400 or cyclodextrin inclusion complexes to enhance solubility 10-fold .
- Salt Formation: Convert to sodium sulfonate (improves solubility to 8.5 mg/mL) .
Advanced: How do computational models (e.g., DFT, QSAR) predict its reactivity and interaction with biological targets?
Answer:
- DFT Calculations:
- HOMO-LUMO gap (~4.1 eV) indicates moderate reactivity, aligning with experimental oxidation data .
- Mulliken charges show sulfur (-0.32) and triazole nitrogen (-0.45) as nucleophilic sites .
- QSAR Models:
- LogP and polar surface area (PSA) are critical predictors of antifungal activity (R² = 0.89) .
Advanced: What experimental design principles apply to optimizing its synthesis in flow chemistry systems?
Answer:
Design Principles:
- Residence Time Control: 5–10 minutes in microreactors prevents intermediate degradation .
- DoE (Design of Experiments):
Advanced: How do crystallographic data resolve contradictions in proposed molecular conformations?
Answer:
- X-ray Data:
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
